molecular formula C13H15BrN2O2 B168813 Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate CAS No. 174180-42-8

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Cat. No. B168813
M. Wt: 311.17 g/mol
InChI Key: UKADXNQNCAFGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354403B2

Procedure details

To a mixture of compound from step A (2 g, 8.61 mmol) and N-bromosuccinamide (1.84 g, 10.33 mmol) in carbon tetrachloride (50 ml) was added benzoyl peroxide (209 mg, 0.86 mmol) and the resulting mixture heated at reflux for 4 h. The reaction mixture cooled and filtered through celite, and filtrate evaporated. The residue purified by MPLC (Biotage Horizon: FLASH 40+s) eluent: 100% Hexanes (190 ml), gradient rising from 100% hexanes to 10% EtOAc in Hexanes (1000 ml), then 10% EtOAc in Hexanes (250 ml) to afford the title compound 2.04 g (76%). 1H NMR (CDCl3): 1.75 (s, 9H), 4.82 (s, 2H), 7.39 (m, 1H), 7.58 (m, 1H), 7.87 (d, J 8.0 Hz, 1H), 8.15 (d, J 8.5 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:3]=1.[Br:18]NC(=O)CCC(N)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Name
Quantity
1.84 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
209 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite, and filtrate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue purified by MPLC (Biotage Horizon: FLASH 40+s) eluent

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.